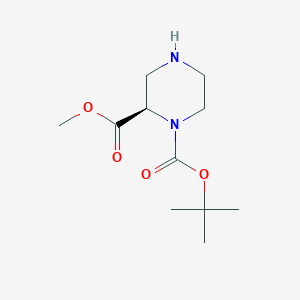

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

CAS No.: 252990-05-9

Cat. No.: VC3733453

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252990-05-9 |

|---|---|

| Molecular Formula | C11H20N2O4 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 |

| Standard InChI Key | BRXKHIPPSTYCKO-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC |

Introduction

Chemical Identity and Structure

Structural Overview

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester consists of a piperazine ring with two functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a methyl ester at the C-2 position. The chirality center at C-2 possesses the R-configuration, which distinguishes it from its enantiomer.

Chemical Identifiers

The compound is registered under several systematic names and identifiers, as detailed in the following table:

Physical and Chemical Properties

Physical State and Appearance

The compound typically appears as a yellow gel or oil at room temperature . This physical state is important to consider for handling and storage purposes.

Physicochemical Parameters

The following table summarizes the key physicochemical properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester:

| Parameter | Specification |

|---|---|

| Purity | ≥98% (typical for research-grade chemicals) |

| Form | Yellow gel/oil |

| CAS Number | 252990-05-9 |

| Catalog Numbers | Various (dependent on supplier) |

Structural Analogs and Related Compounds

Enantiomer

The S-enantiomer, (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 796096-64-5), is also commercially available . This compound has identical physical properties but opposite stereochemistry at the C-2 position, resulting in different biological activities in chiral environments.

Salt Forms

The hydrochloride salt of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 279227-92-8) is commercially available . Salt forms often provide enhanced stability or solubility properties compared to the free base.

Applications in Organic Synthesis

Synthetic Utility

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester serves as a valuable chiral building block in the synthesis of more complex molecules. The stereochemical configuration at the 2-position makes it particularly useful for the preparation of pharmaceutically relevant compounds where stereochemistry plays a critical role in biological activity.

Key features that make this compound valuable in synthesis include:

-

The Boc-protected nitrogen allows for selective reactions at other positions

-

The methyl ester provides a reactive site for further functionalization

-

The fixed R-stereochemistry enables stereoselective synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume